4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol

Catalog No.
S13648173
CAS No.
93778-48-4
M.F
C15H16N2O4
M. Wt
288.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5...

CAS Number

93778-48-4

Product Name

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol

IUPAC Name

4-amino-8-(methylamino)-9,10-dihydroanthracene-1,5,9,10-tetrol

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C15H16N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,14-15,17-21H,16H2,1H3

InChI Key

VADNTLNWICTOOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(C3=C(C=CC(=C3C(C2=C(C=C1)O)O)N)O)O

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol is an organic compound belonging to the anthracene class of polycyclic aromatic hydrocarbons. Its molecular formula is C₁₅H₁₆N₂O₄, and it has a molecular weight of 288.30 g/mol. The structure features multiple hydroxyl groups and amino functionalities, which contribute to its chemical reactivity and potential biological activity. This compound is characterized by its complex arrangement of carbon rings and functional groups, making it a subject of interest in both synthetic chemistry and biological research .

Types of Reactions

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to form quinone derivatives.
  • Reduction: The amino groups can be modified through reduction reactions.
  • Substitution: Nucleophilic substitution can introduce different functional groups at specific positions on the anthracene ring.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are often employed for reduction.
  • Substitution Reagents: Halogens and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions under controlled conditions.

Research indicates that 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol exhibits potential biological activities. It has been investigated for its role as a fluorescent probe in biological imaging due to its ability to interact with specific molecular targets. Additionally, preliminary studies suggest that it may possess anticancer and antimicrobial properties, making it a candidate for further pharmacological exploration .

The synthesis of 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol typically involves multi-step organic reactions. A common approach includes:

  • Reduction of Anthracene Derivatives: Initial reduction steps are critical in forming the dihydro structure.
  • Amination: Introduction of the methylamino group occurs through amination reactions.
  • Hydroxylation: Hydroxyl groups are added to complete the tetrol structure.

In industrial settings, optimization techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability during production .

The compound has several applications across different fields:

  • Chemistry: Serves as a precursor for synthesizing more complex organic molecules.
  • Biology: Investigated for use as a fluorescent probe in biological imaging.
  • Medicine: Explored for potential therapeutic properties including anticancer and antimicrobial activities.
  • Industry: Utilized in developing advanced materials such as organic semiconductors and dyes .

Studies on the interaction of 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol with various biological targets indicate that it may influence cellular processes through enzyme or receptor interactions. The presence of multiple functional groups allows for diverse biochemical interactions, which could lead to significant effects in biological systems .

Several compounds share structural similarities with 4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol. Here are some notable examples:

Compound NameCAS NumberUnique Features
4-Amino-9,10-dihydro-phenanthrene83527-88-2Lacks hydroxyl groups; simpler structure
9-Aminoanthracene6133-43-3Fewer functional groups; primarily used in dye production
4-Hydroxy-N,N-dimethylaniline123-00-2Contains amine but lacks the anthracene core; used in dye synthesis

Uniqueness

4-Amino-9,10-dihydro-8-(methylamino)anthracene-1,5,9,10-tetrol stands out due to its unique combination of multiple hydroxyl and amino groups on an anthracene backbone. This configuration not only enhances its reactivity but also contributes to its potential biological applications compared to simpler or structurally different compounds .

XLogP3

0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

288.11100700 g/mol

Monoisotopic Mass

288.11100700 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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